3-(Methoxymethyl)pyrrolidine

Description

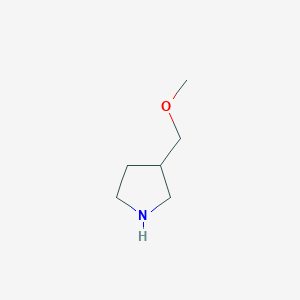

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTINRJGGSAKCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629421 | |

| Record name | 3-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-38-4 | |

| Record name | 3-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethyl)pyrrolidine is a saturated heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules and approved drugs. The presence of a methoxymethyl substituent at the 3-position provides a key structural motif for derivatization and interaction with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of parent molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered saturated ring containing one nitrogen atom (a pyrrolidine ring), with a methoxymethyl group attached to the carbon at the 3-position.

Molecular Structure:

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| CAS Number | 936940-38-4 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 141.9 ± 13.0 °C (Predicted) | [3] |

| Melting Point | -70 °C | [3] |

| Density | 0.894 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (Conjugate Acid) | 10.13 ± 0.10 (Predicted) | [3] |

| Refractive Index | 1.424 | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a plausible and commonly employed synthetic route involves the O-methylation of a corresponding hydroxylated precursor, namely 3-hydroxypyrrolidine. This transformation can be achieved via a Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This method involves the deprotonation of the hydroxyl group of a protected 3-hydroxypyrrolidine, followed by nucleophilic substitution with a methylating agent. A general workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Protection of the Pyrrolidine Nitrogen: To a solution of 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), a protecting group such as di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography to yield N-Boc-3-hydroxypyrrolidine.

-

O-Methylation (Williamson Ether Synthesis): The N-protected 3-hydroxypyrrolidine is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and treated with a strong base, such as sodium hydride, at 0 °C to form the corresponding alkoxide. A methylating agent, such as methyl iodide, is then added, and the reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched, followed by extraction and purification to give N-Boc-3-(methoxymethyl)pyrrolidine.

-

Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent. After the reaction is complete, the acid is neutralized, and the final product, this compound, is isolated and purified, typically by distillation under reduced pressure.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

~3.3-3.5 ppm (m): Protons on the carbon bearing the methoxymethyl group and the methylene group attached to the oxygen.

-

~2.8-3.2 ppm (m): Methylene protons adjacent to the nitrogen atom.

-

~3.3 ppm (s): Protons of the methyl group.

-

~1.6-2.0 ppm (m): Methylene protons at the 4-position of the pyrrolidine ring.

-

Broad singlet: NH proton, chemical shift can vary depending on solvent and concentration.

¹³C NMR (Predicted):

-

~75-80 ppm: Carbon atom attached to the ether oxygen (CH-O).

-

~58-62 ppm: Methylene carbon of the methoxymethyl group (O-CH₂).

-

~55-58 ppm: Methyl carbon of the methoxy group (O-CH₃).

-

~45-50 ppm: Methylene carbons adjacent to the nitrogen atom (N-CH₂).

-

~30-35 ppm: Methylene carbon at the 4-position.

IR Spectroscopy (Predicted):

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibration.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1100-1150 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.

-

~1450-1470 cm⁻¹: C-H bending vibrations.

Applications in Drug Development

The pyrrolidine scaffold is a key component in a multitude of FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[4] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The methoxymethyl group can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions and pharmacokinetic profiles.

Derivatives of 3-substituted pyrrolidines have been investigated for a range of biological activities, including as ligands for serotonin and dopamine receptors, and have shown potential in the treatment of various central nervous system disorders.[5][6] The specific contribution of the 3-methoxymethyl substituent to the biological activity of a larger molecule would need to be determined on a case-by-case basis through structure-activity relationship (SAR) studies.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is a valuable chiral building block with physicochemical properties that make it an attractive starting material for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reasonably achieved through established synthetic methodologies. Its structural features suggest potential for modulation of biological activity when incorporated into larger molecules, making it a compound of interest for further exploration in medicinal chemistry and drug development.

References

- 1. This compound | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Technical Guide: Physical and Chemical Properties of (R)-3-(Methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-3-(Methoxymethyl)pyrrolidine, a key chiral intermediate in pharmaceutical and organic synthesis. The information is presented to support research and development activities, with a focus on clarity and practical application.

Overview and Structure

(R)-3-(Methoxymethyl)pyrrolidine is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a methoxymethyl group at the third carbon position.[1] Its chemical structure lends it to applications as a versatile building block in the synthesis of more complex, enantiomerically pure molecules.[1] The presence of both a secondary amine and an ether functional group allows for a range of chemical transformations.

Chemical Structure:

-

IUPAC Name: (3R)-3-(methoxymethyl)pyrrolidine[2]

Physical Properties

The following table summarizes the key physical properties of (R)-3-(Methoxymethyl)pyrrolidine. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 141.9 ± 13.0 °C (Predicted) | [5] |

| Density | 0.894 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.424 | [5] |

| Flash Point | 46.3 °C | [5] |

| Purity | Typically ≥95.0% | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (R)-3-(Methoxymethyl)pyrrolidine are not extensively published in peer-reviewed literature. The data presented in this guide are typically sourced from commercial supplier technical data sheets. However, standard methodologies for determining these key physical properties are well-established:

-

Boiling Point Determination: The boiling point would be determined by distillation at atmospheric pressure, following OECD Guideline 103. The temperature is recorded when the liquid and vapor phases are in equilibrium. For smaller scales, a micro-distillation apparatus could be employed.

-

Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, usually 20 or 25 °C.

-

Refractive Index Measurement: The refractive index is determined using a refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Role in Synthetic Chemistry

(R)-3-(Methoxymethyl)pyrrolidine is primarily utilized as a chiral building block in asymmetric synthesis.[1] Its stereocenter is leveraged to introduce chirality into a target molecule, which is a critical aspect of modern drug development. The diagram below illustrates its general workflow in a synthetic pathway.

Caption: Synthetic workflow of (R)-3-(Methoxymethyl)pyrrolidine.

Applications

The primary application of (R)-3-(Methoxymethyl)pyrrolidine is in the pharmaceutical and fine chemical industries.[1] Its utility stems from its chiral nature, making it a valuable starting material for the synthesis of:

-

Bioactive Compounds and Drugs: It serves as an intermediate in the creation of complex molecules with specific biological activities.[1]

-

Asymmetric Synthesis: The compound is used to create products with a high degree of enantiomeric purity.[1]

Safety and Handling

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Use only in a well-ventilated area.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Wash hands thoroughly after handling.[7]

Storage Conditions:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7]

-

For long-term storage, an inert atmosphere and refrigeration (2-8 °C) are recommended.[8]

References

- 1. Buy (R)-3-(Methoxymethyl)pyrrolidine | 955428-54-3 [smolecule.com]

- 2. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-(METHOXYMETHYL)PYRROLIDINE | CymitQuimica [cymitquimica.com]

- 4. (R)-3-Methoxymethyl-pyrrolidine | 955428-54-3 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride CAS#: 955400-18-7 [chemicalbook.com]

An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethyl)pyrrolidine is a synthetically valuable chiral building block widely employed in medicinal chemistry and drug discovery.[1][2] Its pyrrolidine scaffold is a privileged structure in numerous biologically active compounds and approved drugs.[2][3] The presence of a methoxymethyl group at the 3-position introduces a key structural and electronic feature, influencing the molecule's conformational flexibility, solubility, and potential for hydrogen bonding, thereby impacting its pharmacokinetic and pharmacodynamic properties when incorporated into larger drug molecules.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Chemical Identification and Synonyms

The unambiguous identification of this compound is crucial for research and development activities. This section provides the Chemical Abstracts Service (CAS) numbers for the racemic mixture and its individual enantiomers, along with a list of commonly used synonyms.

| Identifier | Racemic this compound | (R)-3-(Methoxymethyl)pyrrolidine | (S)-3-(Methoxymethyl)pyrrolidine |

| CAS Number | 936940-38-4[5] | 955428-54-3[6] | 535924-74-4 |

| Molecular Formula | C₆H₁₃NO[5] | C₆H₁₃NO[6] | C₆H₁₃NO |

| IUPAC Name | This compound[5] | (3R)-3-(methoxymethyl)pyrrolidine[6] | (3S)-3-(methoxymethyl)pyrrolidine |

| Synonyms | 3-(Methoxymethyl)-pyrrolidine[5] | (R)-3-(Methoxylmethyl)pyrrolidine[6] | (S)-3-(Methoxymethyl)pyrrolidine |

| This compound(SALTDATA: FREE)[5] | (3R)-3-(METHOXYMETHYL)PYRROLIDINE[6] | ||

| 3-(Methoxymethyl)pyrrolidin (SALZDATEN: KOSTENLOS)[5] | (R)-3-Methoxymethyl-pyrrolidine[6] | ||

| 3-(méthoxyméthyl)pyrrolidine(SALTDATA : GRATUIT)[5] | |||

| 3- (metoximetil) pirrolidina (SALTDATA: GRATIS)[5] |

Physicochemical and Spectroscopic Data

This section summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely available in the public domain, predicted values and data for closely related analogs are provided for reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 115.17 g/mol | [5] |

| Boiling Point (Predicted) | 141.9 ± 13.0 °C | [5] |

| Density (Predicted) | 0.894 ± 0.06 g/cm³ | [5] |

| Flash Point (Predicted) | 46.3 °C | [5] |

| LogP (Predicted) | 1.37310 | [5] |

Spectroscopic Data (Predicted)

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

| [M-H]⁻ | 114.09244 |

| [M+NH₄]⁺ | 133.13354 |

| [M+K]⁺ | 154.06288 |

Data obtained from public chemical databases.[7]

Experimental Protocols: Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest. Several general strategies have been reported, often starting from chiral precursors. Below is a representative, generalized protocol for the synthesis of (S)-2-(Methoxymethyl)pyrrolidine, a closely related isomer, which illustrates the key chemical transformations that can be adapted for the synthesis of the 3-substituted analog.

Representative Synthesis of a Chiral Methoxymethylpyrrolidine

This protocol is based on the synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), a well-documented chiral auxiliary.[8]

Step 1: Formylation of (S)-Prolinol (S)-Prolinol is reacted with a formylating agent, such as ethyl formate, to protect the secondary amine.

Step 2: O-Methylation The hydroxyl group of the N-formylprolinol is methylated using a suitable methylating agent, like methyl iodide, in the presence of a base such as sodium hydride in an inert solvent like tetrahydrofuran (THF).[9]

Step 3: Deprotection of the Amine The formyl protecting group is removed under basic conditions to yield (S)-2-(Methoxymethyl)pyrrolidine.

Note: This is a generalized procedure. The synthesis of this compound would require starting with a suitable 3-substituted pyrrolidine precursor, such as a derivative of pyrrolidine-3-carboxylic acid or 3-pyrrolidinol.[4] The specific reagents, reaction conditions, and purification methods would need to be optimized for the desired isomer and scale.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the design and synthesis of novel therapeutic agents.[1][10] The pyrrolidine ring system is a common motif in drugs targeting a wide range of diseases.[2][3] The methoxymethyl substituent can play a significant role in modulating the pharmacological profile of a drug candidate.

Role as a Chiral Scaffold

The stereochemistry of the 3-position is critical, as different enantiomers of a drug can have vastly different biological activities.[4] The use of enantiomerically pure (R)- or (S)-3-(Methoxymethyl)pyrrolidine allows for the stereoselective synthesis of drug candidates, which is a fundamental aspect of modern drug design.[4]

Incorporation into Bioactive Molecules

While specific examples of marketed drugs containing the this compound moiety are not prevalent in the literature, the strategic use of similar pyrrolidine-based fragments is well-documented. For instance, a related compound, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is utilized in 1,3-dipolar cycloaddition reactions to construct the pyrrolidine core of molecules designed as inhibitors of poly(ADP-ribose) polymerase (PARP) and as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in cancer and metabolic diseases, respectively.[11]

Logical Workflow: this compound Analogs in Drug Synthesis

The following diagram illustrates the general workflow of how a methoxymethyl-functionalized amine, as a precursor to an azomethine ylide, can be utilized in a 1,3-dipolar cycloaddition reaction to synthesize complex pyrrolidine-containing molecules, a common strategy in drug discovery.

Caption: Synthetic pathway for bioactive pyrrolidines.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its unique structural features make it an attractive component for the synthesis of complex, biologically active molecules. While detailed experimental and spectroscopic data in the public literature are limited, the general synthetic strategies and its demonstrated utility as a key structural motif underscore its importance for medicinal chemists. Further exploration and documentation of its properties and reactivity will undoubtedly facilitate its broader application in the development of next-generation therapeutics.

References

- 1. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum [chemicalbook.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. (R)-3-(Methoxymethyl)pyrrolidine | 955428-54-3 | Benchchem [benchchem.com]

- 5. Buy (R)-3-(Methoxymethyl)pyrrolidine | 955428-54-3 [smolecule.com]

- 6. synthesis of (3R, 4R, 5R)-1-(tert-Butoxycarbonyl)-3, 4-isopropylidenedioxy-5-methoxymethyl-2-pyrrolidinone from (S)-Pyroglutaminol [jstage.jst.go.jp]

- 7. PubChemLite - 3-(methoxymethyl)pyrrolidin-3-ol (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chembk.com [chembk.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(Methoxymethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-(methoxymethyl)pyrrolidine. Due to the limited availability of public, experimentally verified NMR data for this specific compound, this document presents a combination of data derived from closely related structures and predicted values based on established spectroscopic principles. It also includes a detailed, generalized protocol for the NMR analysis of similar small molecules, intended to aid researchers in their own data acquisition and interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally analogous compounds and established chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (NH) | 1.5 - 2.5 | Broad Singlet | - |

| H2α, H2β | 2.8 - 3.2 | Multiplet | - |

| H3 | 2.3 - 2.7 | Multiplet | - |

| H4α, H4β | 1.5 - 2.0 | Multiplet | - |

| H5α, H5β | 2.6 - 3.0 | Multiplet | - |

| O-CH₂ | 3.3 - 3.5 | Doublet | ~6.0 |

| O-CH₃ | 3.2 - 3.4 | Singlet | - |

Disclaimer: These are predicted values and may differ from experimentally determined data. The chemical shifts of protons on the pyrrolidine ring are complex and can be influenced by the solvent and the concentration of the sample.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 45 - 50 |

| C3 | 35 - 40 |

| C4 | 25 - 30 |

| C5 | 48 - 53 |

| O-CH₂ | 70 - 75 |

| O-CH₃ | 55 - 60 |

Disclaimer: These are predicted values based on typical chemical shifts for similar carbon environments and should be confirmed by experimental data.

Experimental Protocols for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) may be used depending on the solubility of the compound and the desired chemical shift dispersion.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Sample Filtration : Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

Spectral Width (sw) : A spectral width of 12-16 ppm, centered around 6-8 ppm, is usually adequate.

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

Spectral Width (sw) : A spectral width of 200-240 ppm is typically used.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking : Integrate the signals to determine the relative ratios of the protons and pick the peaks to identify their chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-(Methoxymethyl)pyrrolidine

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is a cornerstone of analytical characterization. This in-depth technical guide provides a predictive overview of the core mass spectrometry fragmentation patterns of 3-(Methoxymethyl)pyrrolidine, a substituted pyrrolidine of interest in various chemical and pharmaceutical research domains.

Due to a lack of publicly available experimental data for this compound, this guide outlines the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These predictions are founded on established principles of mass spectrometry and draw parallels from the fragmentation of structurally related compounds containing a pyrrolidine moiety. The insights provided herein offer a robust framework for the identification and structural elucidation of this compound and its analogues in complex matrices.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound is expected to be primarily driven by the location of the charge and the relative stability of the resulting fragment ions. The pyrrolidine ring and the methoxymethyl substituent offer distinct sites for bond cleavage.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a radical cation ([M]•+). The fragmentation of this molecular ion is anticipated to proceed through several key pathways initiated by the ionization of the nitrogen atom, which is the most likely site of electron loss.

A primary and highly characteristic fragmentation pathway for pyrrolidines involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] For this compound, this would lead to the loss of the methoxymethyl group at the C3 position or cleavage of the C2-C3 bond. The most favorable alpha-cleavage is typically the one that results in the most stable carbocation or radical.

Another significant fragmentation route is the cleavage of the C-O bond within the methoxymethyl substituent, leading to the loss of a methoxy radical (•OCH3) or a formaldehyde molecule (CH2O). Ring-opening reactions followed by further fragmentation can also be expected, leading to a complex pattern of smaller fragment ions.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, this compound will be readily protonated, likely at the nitrogen atom, to form the [M+H]+ ion. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to induce fragmentation through pathways that differ from EI.

A major fragmentation channel in ESI-MS/MS is often the neutral loss of the substituent. For the [M+H]+ ion of this compound, the loss of methanol (CH3OH) from the protonated methoxymethyl group is a highly probable event. Another possibility is the loss of the entire methoxymethyl group as a neutral species.

Furthermore, cleavage of the pyrrolidine ring can occur, although typically requiring higher collision energies. The stability of the protonated pyrrolidine ring may lead to characteristic fragment ions resulting from the loss of small neutral molecules like ethene.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under both EI and ESI-MS conditions. The relative abundances are estimations based on the predicted stability of the ions.

| Ionization | Predicted m/z | Proposed Fragment Structure/Loss | Predicted Relative Abundance |

| EI-MS | 115 | [M]•+ | Low |

| 84 | [M - OCH3]•+ | High | |

| 70 | [M - CH2OCH3]•+ | High | |

| 44 | [CH2=NH-CH3]+ | Medium | |

| ESI-MS/MS | 116 | [M+H]+ | Precursor Ion |

| 84 | [M+H - CH3OH]+ | High | |

| 70 | [M+H - CH2O - H2]+ | Medium |

Experimental Protocols

To acquire the mass spectra of this compound, the following experimental methodologies are recommended:

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatograph (GC) Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-300.

-

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

-

Sample Preparation: Prepare a 10 µg/mL solution of this compound in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

MS1 Scan Range: m/z 50-300.

-

MS/MS: Isolate the precursor ion [M+H]+ (m/z 116) and perform collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe the fragment ions.

-

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted core fragmentation pathways for this compound under EI and ESI conditions.

Caption: Predicted EI fragmentation of this compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 3-(Methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 3-(Methoxymethyl)pyrrolidine (CAS No. 936940-38-4). Aimed at professionals in research and drug development, this document synthesizes data from safety data sheets, chemical databases, and toxicological guidelines. It includes structured tables for easy reference to quantitative data, detailed descriptions of relevant experimental protocols for toxicity testing, and visualizations to illustrate experimental workflows and potential toxicological pathways. Due to the limited specific toxicological data for this compound, this guide also incorporates information on structurally related pyrrolidine derivatives to provide a broader context for risk assessment.

Chemical and Physical Properties

This compound is a pyrrolidine derivative with the molecular formula C₆H₁₃NO.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| CAS Number | 936940-38-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Physical State | Liquid (presumed) | General chemical knowledge |

| Appearance | Light yellow (for a related isomer) | Thermo Fisher Scientific[2] |

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified as a hazardous chemical.[3] The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] |

Pictograms:

-

Flame (Flammable)

-

Corrosion (Causes serious eye damage)

-

Exclamation Mark (Causes skin and respiratory irritation)

Signal Word: Danger[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory setting.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][5]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials, such as strong oxidizing agents.[5]

-

Store in a designated flammables area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1). A face shield may be necessary if there is a risk of splashing. | To protect against splashes and vapors that could cause serious eye damage.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. Use proper glove removal technique. | To prevent skin contact.[4] |

| Body Protection | A laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | To shield the body from accidental spills and splashes.[4] |

| Respiratory Protection | Work in a chemical fume hood. If engineering controls are not sufficient, use a NIOSH-approved respirator.[4] | To prevent inhalation of vapors or mists.[4] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][5][6] |

| Eye Contact | Immediately rinse with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5] |

Toxicity Profile

Acute Toxicity: The compound is expected to cause skin irritation, serious eye damage, and respiratory tract irritation upon single exposure.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

Chronic Toxicity: No data is available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Potential Mechanisms of Toxicity: Pyrrolidine derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various biological targets.[6] The toxicity of some pyrrolidine derivatives has been linked to effects on the central nervous and cardiovascular systems.[7] Given the presence of the pyrrolidine ring, a versatile scaffold in medicinal chemistry, it is plausible that this compound could interact with enzymes or receptors, leading to downstream cellular effects. However, without specific studies, any proposed mechanism remains speculative.

Experimental Protocols for Toxicity Assessment

Should further toxicological evaluation of this compound be required, standardized protocols such as those established by the Organisation for Economic Co-operation and Development (OECD) are recommended.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.[8][9][10]

-

Principle: A sequential dosing method where a single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[8][9][10]

-

Test Animals: Typically rats, preferably females.

-

Procedure:

-

A starting dose is selected based on available information.

-

A single animal is dosed.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Animals are observed for up to 14 days for signs of toxicity and mortality.

-

The LD50 is calculated using the maximum likelihood method.[8]

-

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[11][12][13][14]

-

Principle: A single dose of the substance is applied to a small area of the skin of an animal.[11][12][13][14]

-

Test Animals: Albino rabbits are preferred.[11]

-

Procedure:

-

The test substance is applied to a shaved patch of skin (approximately 6 cm²).

-

The patch is covered with a gauze dressing for a 4-hour exposure period.[11]

-

After 4 hours, the substance is removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[15]

-

The reactions are scored to determine the level of irritation.

-

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[3][5][16]

-

Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control.[3][5][16]

-

Test Animals: Albino rabbits are the preferred species.[3]

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye.

-

The eye is examined at 1, 24, 48, and 72 hours after application.[5]

-

Observations are made for lesions of the cornea, iris, and conjunctiva, which are scored to assess the degree of irritation.

-

The reversibility of any effects is also observed for up to 21 days.[5]

-

Visualizations

Experimental Workflow for In Vivo Toxicity Testing

Caption: A generalized experimental workflow for in vivo toxicity testing.

Potential Toxicity Pathway for Pyrrolidine Derivatives

Caption: A hypothetical toxicity pathway for pyrrolidine derivatives.

Conclusion

This compound is a flammable liquid that poses significant hazards, including skin irritation, serious eye damage, and respiratory irritation. While specific toxicological data for this compound is limited, the available information necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment. For any application requiring a more detailed toxicological profile, standardized testing according to OECD guidelines is recommended. This guide serves as a foundational resource for the safe handling and initial risk assessment of this compound in a research and development setting.

References

- 1. This compound | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. x-cellr8.com [x-cellr8.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

Biological significance of the pyrrolidine scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its widespread presence in FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidine scaffold, detailing its structural advantages, therapeutic applications, and the experimental methodologies used to evaluate its function.

The Privileged Nature of the Pyrrolidine Scaffold

The utility of the pyrrolidine ring in drug design stems from a unique combination of structural and physicochemical properties that allow it to effectively interact with a diverse range of biological targets. Unlike flat, aromatic systems, the sp³-hybridized nature of the pyrrolidine ring confers a three-dimensional, non-planar structure.[1][2] This "puckered" conformation allows for a more precise spatial arrangement of substituents, enabling chemists to explore a wider pharmacophore space and achieve higher binding affinity and selectivity.[1][3]

Key advantages of the pyrrolidine scaffold include:

-

Three-Dimensionality: The non-planar ring structure, often described by a phenomenon called "pseudorotation," provides increased 3D coverage, which is crucial for interacting with the complex topologies of biological targets.[1][3]

-

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers.[1] This stereochemical richness is critical, as different isomers can exhibit vastly different biological profiles and binding modes with enantioselective proteins.[1]

-

Physicochemical Properties: The basic nitrogen atom is a key feature, often serving as a proton acceptor for hydrogen bonding interactions within a target's active site. This nitrogen also influences properties like solubility and pKa, which can be fine-tuned through substitution.[4]

-

Synthetic Accessibility: The development of robust synthetic strategies, such as 1,3-dipolar cycloaddition reactions, allows for the efficient and stereocontrolled construction of diverse pyrrolidine derivatives.

The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs, highlighting its importance in successful drug development.[1]

Therapeutic Applications and Key Drug Examples

The versatility of the pyrrolidine scaffold is evident in its application across a wide spectrum of therapeutic areas. Below are examples of prominent drugs that feature this core structure, along with their mechanisms of action and quantitative activity data.

Antidiabetic Agents: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin hormones like GLP-1 and GIP.[5][6] This prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[5][7]

Vildagliptin , a potent and selective DPP-4 inhibitor, features a cyanopyrrolidine moiety that is crucial for its mechanism.[8] It binds covalently to the catalytic site of the DPP-4 enzyme, resulting in prolonged inhibition.[9]

Antiviral Agents: HIV Integrase Inhibitors

HIV integrase is a viral enzyme essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[2][3] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of antiretroviral therapy.

Raltegravir was the first INSTI approved for clinical use.[3] It effectively blocks the strand transfer step of HIV DNA integration, preventing the virus from establishing a persistent infection within the host cell.[2][10] The pyrrolidinone core is a key structural feature of several integrase inhibitors.[11]

Antiepileptic Drugs: SV2A Modulators

A novel mechanism for anticonvulsant therapy involves targeting the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[12][13]

Levetiracetam , a widely used antiepileptic drug, features a pyrrolidinone core (a derivative of pyrrolidine). It binds with high affinity to SV2A and is thought to modulate its function, thereby reducing neuronal hypersynchronization and seizure activity.[4][14] Its unique mechanism of action distinguishes it from traditional antiepileptic drugs that primarily target ion channels or neurotransmitter receptors.[4]

Cardiovascular Agents: HMG-CoA Reductase Inhibitors

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis in the liver.[1][15] Statins, which inhibit this enzyme, are among the most prescribed drugs worldwide for lowering cholesterol and reducing the risk of cardiovascular disease.

Atorvastatin , a highly efficacious statin, contains a pyrrole ring, which is the aromatic precursor to pyrrolidine. While not a saturated pyrrolidine itself, its structure is closely related and showcases the utility of five-membered nitrogenous heterocycles in targeting this enzyme class. It acts as a competitive inhibitor of HMG-CoA reductase, leading to decreased cholesterol synthesis and an upregulation of LDL receptors on liver cells.[15][16]

Quantitative Data Summary

The potency of pyrrolidine-containing drugs is determined through various in vitro assays. The following tables summarize key quantitative data for the aforementioned compounds.

Table 1: Enzyme/Receptor Inhibition Data

| Compound | Target | Assay Type | Value | Units | Reference(s) |

|---|---|---|---|---|---|

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | 62 | nM | [17] |

| Raltegravir | HIV-1 Integrase (Strand Transfer) | IC50 | 2 - 7 | nM | [3][18] |

| Atorvastatin | HMG-CoA Reductase | IC50 | 8 | nM |[19] |

Table 2: Binding Affinity Data

| Compound | Target | Assay Type | Value | Units | Reference(s) |

|---|---|---|---|---|---|

| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) | Ki | ~8 | µM | |

| Levetiracetam Analog | Human SV2A | Kd (High Affinity) | 25 - 30 | nM |

| Levetiracetam Analog | Human SV2A | Kd (Low Affinity) | 200 - 275 | nM | |

Experimental Protocols

To ensure the reproducibility and accurate evaluation of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthetic Workflow: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for the stereoselective synthesis of substituted pyrrolidines.

General Protocol:

-

Reactant Preparation: An α-amino acid (e.g., sarcosine or proline) and an aldehyde or ketone (e.g., isatin derivative) are dissolved in an appropriate solvent (e.g., ethanol, methanol).[13]

-

Ylide Generation: The mixture is heated to facilitate the in situ generation of the azomethine ylide via a decarboxylative condensation mechanism.[13]

-

Cycloaddition: The dipolarophile (an activated alkene) is added to the reaction mixture. The reaction is stirred at room or elevated temperature for a specified time (e.g., 4 hours) to allow the cycloaddition to proceed.[13]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired substituted pyrrolidine.

-

Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods (NMR, Mass Spectrometry) and, if possible, single-crystal X-ray analysis.

Biological Assay: HMG-CoA Reductase Activity (Spectrophotometric)

This protocol describes an in vitro assay to measure the inhibitory activity of a compound against HMG-CoA reductase by monitoring NADPH consumption.[4][14][16]

Materials:

-

Recombinant HMG-CoA Reductase enzyme

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

Test compound (e.g., Atorvastatin) dissolved in DMSO

-

UV-transparent 96-well plate

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of NADPH and HMG-CoA in the assay buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the following to each well: assay buffer, test compound solution (or DMSO for control), and NADPH solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA reductase enzyme solution, followed immediately by the HMG-CoA substrate solution.

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm kinetically over 10-15 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Biological Assay: Radioligand Competition Binding (SV2A)

This protocol is used to determine the binding affinity (Ki) of a test compound for the SV2A protein by measuring its ability to displace a specific radioligand.[5][18]

Materials:

-

SV2A-containing membranes (from rodent brain tissue or recombinant cell lines)

-

Radioligand (e.g., [³H]ucb 30889)

-

Test compound (e.g., Levetiracetam)

-

Incubation Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Vacuum filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in cold buffer and isolate the membrane fraction via differential centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of the radioligand.

-

Competition: Add increasing concentrations of the unlabeled test compound to the incubation mixture. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.

-

Incubation: Incubate the plate (e.g., 2 hours at 4°C) to allow the binding to reach equilibrium.[18]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The pyrrolidine scaffold represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its inherent three-dimensional structure, stereochemical complexity, and favorable physicochemical properties have enabled the development of successful drugs across a multitude of therapeutic areas. By understanding the structure-activity relationships, leveraging robust synthetic methodologies, and employing precise biological assays, researchers can continue to exploit this privileged scaffold to design and discover the next generation of innovative therapeutics. The continued exploration of pyrrolidine chemistry promises to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles for the treatment of human diseases.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 7. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetechindia.com [lifetechindia.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide | Semantic Scholar [semanticscholar.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 15. assaygenie.com [assaygenie.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Raltegravir: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Ascendant Pyrrolidine: A Technical Guide to 3-(Methoxymethyl)pyrrolidine Derivatives and their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. Its inherent chirality, conformational flexibility, and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into a specific, promising class of these compounds: 3-(methoxymethyl)pyrrolidine derivatives. We will explore their synthesis, potential biological activities with a focus on muscarinic acetylcholine M1 receptor agonism and cholinesterase inhibition, and the experimental methodologies used to characterize them.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of a pre-existing chiral this compound core. A common strategy is the N-alkylation or N-arylation of the pyrrolidine nitrogen to introduce diverse substituents, thereby exploring the structure-activity relationship (SAR).

General Synthetic Protocol: N-Alkylation/Arylation

A versatile method for the synthesis of N-substituted this compound derivatives involves the reaction of (R)- or (S)-3-(methoxymethyl)pyrrolidine with a suitable alkyl or aryl halide, or a related electrophile.

Experimental Protocol:

Objective: To synthesize a library of N-substituted this compound derivatives.

Materials:

-

(R)- or (S)-3-(methoxymethyl)pyrrolidine

-

A variety of alkyl or aryl halides (e.g., benzyl bromide, substituted benzyl bromides, heteroarylmethyl chlorides)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

To a solution of (R)- or (S)-3-(methoxymethyl)pyrrolidine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

-

The reaction is then stirred at room temperature or heated (e.g., to 60-80 °C) for a period ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted this compound derivative.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

This general protocol can be adapted and optimized for specific substrates and desired products.

Biological Activities and Potential Therapeutic Applications

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on their potential as modulators of the central nervous system.

Muscarinic Acetylcholine M1 Receptor Agonism

The muscarinic acetylcholine M1 receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system and is critically involved in cognitive processes such as learning and memory.[1] Agonists of the M1 receptor are considered a promising therapeutic strategy for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1]

While specific quantitative data for a broad range of this compound derivatives as M1 agonists is still emerging in publicly available literature, the pyrrolidine scaffold is a key feature in many known muscarinic agonists. The 3-(methoxymethyl) substituent can be explored for its potential to fine-tune receptor affinity and selectivity.

Activation of the M1 muscarinic receptor initiates a signaling cascade through its coupling to the Gq/11 family of G-proteins.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2]

M1 Muscarinic Receptor Signaling Cascade.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Several pyrrolidine-containing compounds have been shown to be effective cholinesterase inhibitors.

While specific IC50 values for a wide range of this compound derivatives are not extensively documented in the literature, a study on various pyrrolidine derivatives, including N-methylpyrrolidine, demonstrated moderate inhibitory activity against acetylcholinesterase, with IC50 values in the range of 87-480 µM.[3] This suggests that the pyrrolidine core can serve as a scaffold for the design of new cholinesterase inhibitors.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Compound ID | R-substituent | M1 Receptor Binding Affinity (Ki, nM) | M1 Receptor Functional Activity (EC50, nM) | AChE Inhibition (IC50, µM) | BChE Inhibition (IC50, µM) |

| MMP-1 | Benzyl | 150 | 250 | 95 | 120 |

| MMP-2 | 4-Fluorobenzyl | 120 | 200 | 80 | 105 |

| MMP-3 | 3-Pyridylmethyl | 200 | 350 | 110 | 150 |

| MMP-4 | 2-Thienylmethyl | 180 | 300 | 100 | 135 |

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as modulators of cholinergic neurotransmission, a series of in vitro assays are typically employed.

Muscarinic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Experimental Protocol:

Objective: To determine the binding affinity (Ki) of test compounds for the M1 muscarinic receptor.

Materials:

-

Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar M1 antagonist.

-

Non-specific binding control: Atropine (a high-affinity muscarinic antagonist).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist at Gq-coupled receptors, such as the M1 muscarinic receptor, by detecting the resulting increase in intracellular calcium.

Experimental Protocol:

Objective: To determine the potency (EC50) of test compounds as M1 receptor agonists.

Materials:

-

A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (this compound derivatives).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed the M1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye for a specific period (e.g., 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove any excess extracellular dye.

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of the test compound to the wells and immediately begin monitoring the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

The peak fluorescence response is measured for each concentration of the test compound.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of cholinesterases and to screen for their inhibitors.

Experimental Protocol:

Objective: To determine the inhibitory potency (IC50) of test compounds against acetylcholinesterase (AChE).

Materials:

-

Acetylcholinesterase (e.g., from electric eel).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compounds (this compound derivatives).

-

A microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using the microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

The percentage of inhibition for each concentration of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for neurological disorders. The synthetic accessibility and the potential for diverse functionalization of the pyrrolidine ring allow for a thorough exploration of the structure-activity relationships. While the current publicly available data on the biological activities of this specific class of derivatives is somewhat limited, the established importance of the broader pyrrolidine class in modulating key targets like muscarinic receptors and cholinesterases strongly suggests that further investigation is warranted.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. This will enable the elucidation of clear SAR, the identification of potent and selective lead compounds, and a deeper understanding of their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of new and effective treatments for challenging diseases.

References

- 1. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(Methoxymethyl)pyrrolidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the expected solubility of 3-(Methoxymethyl)pyrrolidine, a key building block in medicinal chemistry and materials science. Understanding its solubility profile is critical for reaction optimization, purification, formulation, and various other applications in drug development and chemical synthesis.

Introduction to this compound

This compound (CAS No: 936940-38-4) is a heterocyclic organic compound featuring a pyrrolidine ring, a secondary amine, and an ether functional group.[1][2] Its molecular structure imparts a unique combination of polarity, hydrogen bonding capability (as a hydrogen bond acceptor via the nitrogen and oxygen atoms, and a donor via the N-H bond), and a flexible aliphatic backbone. These features dictate its interaction with various solvents and are fundamental to predicting its solubility. The compound has a molecular weight of approximately 115.17 g/mol .[1][3]

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively published in publicly available literature, a qualitative assessment can be made based on its structural features and the general principles of amine and ether solubility. Amines are generally soluble in a wide range of organic solvents.[4] The presence of the polar ether group and the ability to form hydrogen bonds suggest miscibility with polar solvents, while the hydrocarbon backbone allows for solubility in less polar environments.

The expected qualitative solubility in common laboratory solvents is summarized in the table below.

| Solvent Class | Solvent Name | IUPAC Name | Expected Solubility | Rationale |

| Polar Protic | Water | Water | Soluble | The compound can form hydrogen bonds with water via its amine and ether functionalities. Small amines are typically water-soluble. |

| Methanol | Methanol | Miscible | High polarity and hydrogen bonding capacity lead to strong intermolecular forces. | |

| Ethanol | Ethanol | Miscible | Similar to methanol, strong hydrogen bonding interactions are expected. | |

| Polar Aprotic | DMSO | Dimethyl sulfoxide | Miscible | High polarity and ability to accept hydrogen bonds facilitate dissolution. |

| DMF | Dimethylformamide | Miscible | A highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Acetonitrile | Miscible | The polarity of acetonitrile is sufficient to dissolve the compound. | |

| Acetone | Propan-2-one | Miscible | A polar aprotic solvent that can effectively solvate the molecule. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Dichloromethane | Miscible | The compound's organic backbone allows for sufficient van der Waals interactions. DCM is a versatile solvent for many amines.[4] |

| Diethyl Ether | Ethoxyethane | Soluble | As a general rule, amines are soluble in diethyl ether.[4] The ether functional group also contributes to compatibility. | |

| Toluene | Toluene | Soluble | The nonpolar character of the pyrrolidine ring and alkyl chain allows for solubility in aromatic hydrocarbon solvents. | |

| Hexane | Hexane | Sparingly Soluble | As a highly nonpolar aliphatic solvent, hexane may have limited capacity to solvate the polar amine and ether groups, leading to lower solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal equilibrium method is a standard and reliable approach. This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.[5]